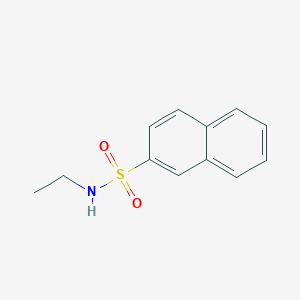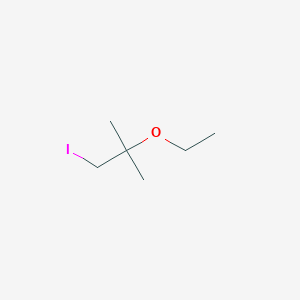
2-Ethoxy-1-iodo-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-iodo-2-methylpropane is an organic compound with the molecular formula C6H13IO It is a derivative of propane, where an ethoxy group and an iodine atom are attached to the second carbon atom, and a methyl group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-iodo-2-methylpropane can be synthesized through the reaction of 2-ethoxy-2-methylpropane with iodine in the presence of a suitable catalyst. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-iodo-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2-ethoxy-2-methylpropene.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are often conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, and the reactions are performed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 2-ethoxy-2-methylpropanol or 2-ethoxy-2-methylpropylamine.
Elimination Reactions: The major product is 2-ethoxy-2-methylpropene.
Oxidation Reactions: Products include 2-ethoxy-2-methylpropanal or 2-ethoxy-2-methylpropanoic acid.
Scientific Research Applications
2-Ethoxy-1-iodo-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxy and iodine functionalities into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-iodo-2-methylpropane involves its ability to undergo nucleophilic substitution and elimination reactions. The iodine atom, being a good leaving group, facilitates these reactions. The ethoxy group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2-methylpropane: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodo-2-methylpropane: Lacks the ethoxy group, limiting its applications in certain synthetic routes.
2-Ethoxy-1-iodopropane: Similar structure but with different positioning of the ethoxy and iodine groups, leading to different reactivity and properties.
Uniqueness
2-Ethoxy-1-iodo-2-methylpropane is unique due to the presence of both ethoxy and iodine groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C6H13IO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-ethoxy-1-iodo-2-methylpropane |
InChI |
InChI=1S/C6H13IO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |
InChI Key |
CZYNVQVBEWZHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


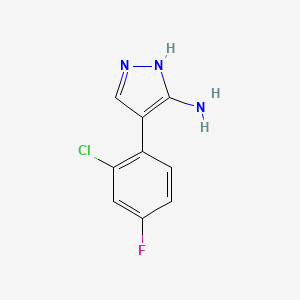
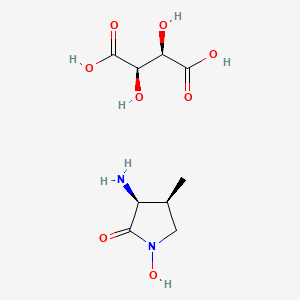
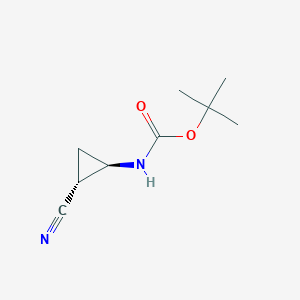

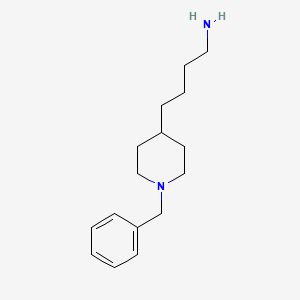
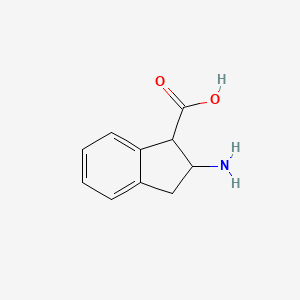
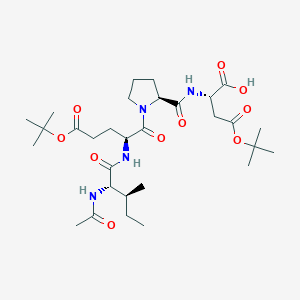
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
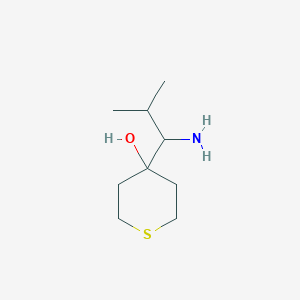


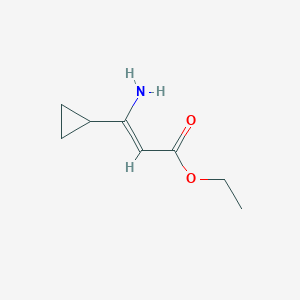
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
